1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one
CAS No.: 120868-66-8
Cat. No.: VC1909727
Molecular Formula: C9H10ClN3O
Molecular Weight: 211.65 g/mol
* For research use only. Not for human or veterinary use.
![1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one - 120868-66-8](/images/structure/VC1909727.png)
Specification
CAS No. | 120868-66-8 |
---|---|
Molecular Formula | C9H10ClN3O |
Molecular Weight | 211.65 g/mol |
IUPAC Name | 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-one |
Standard InChI | InChI=1S/C9H10ClN3O/c10-8-2-1-7(5-12-8)6-13-4-3-11-9(13)14/h1-2,5H,3-4,6H2,(H,11,14) |
Standard InChI Key | ADWTYURAFSWNSU-UHFFFAOYSA-N |
SMILES | C1CN(C(=O)N1)CC2=CN=C(C=C2)Cl |
Canonical SMILES | C1CN(C(=O)N1)CC2=CN=C(C=C2)Cl |
Introduction
Chemical Properties and Physical Characteristics
Basic Properties
Structural Features
The compound exhibits a planar imidazolidin-2-one ring with a 6-chloropyridin-3-ylmethyl substituent. Crystallographic studies reveal:
-
Dihedral Angle: 76.2° between pyridine and imidazolidinone rings .
-
Hydrogen Bonding: N–H···O interactions form inversion dimers in crystalline structures .
-
π–π Stacking: Weak interactions between pyridine rings (centroid distance: 3.977 Å) .
Synthesis and Preparation
The compound is synthesized via reductive degradation of imidacloprid using activated iron (Fe) in concentrated hydrochloric acid. Key steps include:
-
Reduction: Imidacloprid undergoes nitro-group reduction to form the imidazolidin-2-imine intermediate .
-
Tautomerization: Subsequent rearrangement yields the imidazolidin-2-one structure .
-
Purification: Crystallization from methanol or alcohol yields the final product .
Reaction Pathway:
Imidacloprid → Desnitro-imidacloprid (intermediate) → 1-[(6-Chloropyridin-3-Yl)methyl]imidazolidin-2-one .
Research Findings and Applications
Metabolic Pathways
As a primary metabolite of imidacloprid, this compound is formed in:
-
Insecticide Degradation: Liver enzymatic processes in insects and mammals .
-
Environmental Persistence: Detected in soil and aquatic systems, acting as a marine xenobiotic .
Toxicological Profile
Structural Insights
Crystallographic analyses highlight:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume